Tetraphenylphosphonium tetrafluoroborate

Übersicht

Beschreibung

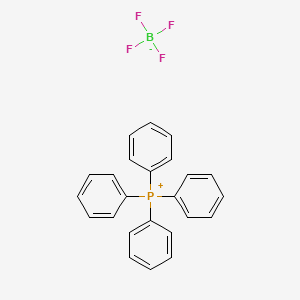

Tetraphenylphosphonium tetrafluoroborate is an organic ionic compound with the chemical formula C24H20BF4P. It is known for its unique photoluminescence properties and is used in various chemical reactions and industrial applications . The compound consists of a tetraphenylphosphonium cation and a tetrafluoroborate anion, making it a versatile reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium tetrafluoroborate can be synthesized through a straightforward ion-exchange reaction. A typical procedure involves reacting tetraphenylphosphonium chloride with sodium tetrafluoroborate in water. The reaction mixture is stirred for about an hour, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .

Analyse Chemischer Reaktionen

Photolytic Decomposition and Free-Radical Polymerization

TPP BF₄ acts as a photoinitiator in free-radical polymerizations. Under UV light, it undergoes photolytic cleavage to generate phenyl radicals, which initiate polymerization in vinyl monomers such as styrene (St) and methyl methacrylate (MMA) .

Key Findings:

-

Mechanism : Photolysis of TPP BF₄ produces phenyl radicals (C₆H₅), confirmed by the formation of phenylcyclohexane and bicyclohexenyl as decomposition products in cyclohexene .

-

Polymerization Evidence :

Table 1: Photolytic Decomposition Products

| Conditions | Products Formed | Reference |

|---|---|---|

| UV light in cyclohexene | Phenylcyclohexane, Bicyclohexenyl |

Cation-Stabilized Polycyclization Reactions

TPP BF₄, in combination with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), promotes epoxide-initiated cation-olefin polycyclizations. The TPP⁺ cation stabilizes transient carbocations, enabling efficient cyclization .

Reaction Highlights:

-

Broad Functional Group Tolerance : The system accommodates diverse substrates, including oxygen- and sulfur-containing groups .

-

Robust Conditions : Reactions proceed under ambient conditions (water and oxygen tolerant) .

Mechanism:

-

Epoxide opening generates a carbocation.

-

TPP⁺ stabilizes the carbocation, enabling sequential cyclization via cation-olefin interactions.

-

HFIP enhances cation stability through hydrogen-bonding interactions .

Nucleophilic Substitution Reactions

TPP BF₄ participates in nucleophilic substitution reactions, leveraging the tetraphenylphosphonium cation (TPP⁺) as a phase-transfer agent or leaving group.

Example Reaction:

In ion-exchange syntheses, TPP BF₄ forms via metathesis between tetraphenylphosphonium chloride (TPP Cl) and sodium tetrafluoroborate (NaBF₄) :

Comparative Reactivity with Analogues

TPP BF₄ exhibits unique reactivity compared to other phosphonium salts:

Table 3: Reactivity Comparison of Phosphonium Salts

Wissenschaftliche Forschungsanwendungen

Tetraphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which tetraphenylphosphonium tetrafluoroborate exerts its effects involves the stabilization of intermediate cations during chemical reactions. The tetrafluoroborate anion plays a crucial role in this stabilization, allowing for efficient and selective reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Tetraphenylphosphonium Chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.

Tetraphenylphosphonium Perchlorate: Another similar compound with a perchlorate anion, known for its distinct photoluminescence properties.

Uniqueness: Tetraphenylphosphonium tetrafluoroborate is unique due to its ability to stabilize intermediate cations and its broad functional group tolerance in polycyclization reactions. Its photoluminescence properties also make it stand out among similar compounds .

Biologische Aktivität

Tetraphenylphosphonium tetrafluoroborate (TPP-BF4) is an organophosphorus compound that has garnered interest in various fields, particularly for its biological activity. This article delves into its synthesis, chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound can be synthesized through ion-exchange reactions, typically involving the reaction of tetraphenylphosphonium chloride with sodium tetrafluoroborate. The process is optimized for high yield and purity, as verified by high-performance liquid chromatography (HPLC) . The molecular structure features a central phosphorus atom bonded to four phenyl groups and coordinated with a tetrafluoroborate ion (BF4−), contributing to its stability and reactivity.

Physical Properties:

- Molecular Formula: C24H20BF4P

- Molecular Weight: 426.2 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in polar solvents like water and alcohols but hygroscopic in nature .

The primary biological activity of TPP-BF4 is linked to its ability to stabilize reactive intermediates during chemical reactions. This stabilization is crucial in biochemical pathways involving cationic intermediates, which are essential for various enzymatic reactions . Notably, TPP-BF4 has been utilized in studies examining solvent nucleophilicities and its effect on epoxide-initiated cation-olefin polycyclizations, showcasing its role in facilitating complex organic transformations .

Mitochondrial Targeting

Recent research highlights the potential of TPP-based compounds in targeting mitochondria, which are critical in cancer therapy and other diseases. Mitochondria-targeted cations (MTCs), including TPP derivatives, have shown promise in altering reactive oxygen species (ROS)-mediated signaling pathways and antiproliferative effects in cancer cells . The cationic nature of TPP allows for selective accumulation within mitochondria due to the negative membrane potential, enhancing the efficacy of therapeutic agents.

Case Study: MitoQ

MitoQ is a well-studied derivative of TPP that has been shown to protect against mitochondrial dysfunction by scavenging free radicals. Clinical trials have indicated its safety and efficacy in humans, paving the way for further exploration of TPP-based compounds in mitochondrial medicine .

Research Findings

A compilation of research findings illustrates the diverse applications and biological activities associated with TPP-BF4:

Eigenschaften

IUPAC Name |

tetraphenylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBFAYVSDYMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-79-9 | |

| Record name | Tetraphenylphosphonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.